2,3,5,6-Tetrabromo-4-ethoxycarbonylbenzoate
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Overview
Description
2,3,5,6-Tetrabromo-4-ethoxycarbonylbenzoate: is a brominated aromatic ester compound It is characterized by the presence of four bromine atoms and an ethoxycarbonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetrabromo-4-ethoxycarbonylbenzoate typically involves the bromination of 4-ethoxycarbonylbenzoic acid. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an organic solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The final product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 2,3,5,6-Tetrabromo-4-ethoxycarbonylbenzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: The ethoxycarbonyl group can be oxidized to form carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products:
Substitution Reactions: Products include substituted benzoates with various functional groups replacing the bromine atoms.
Reduction Reactions: Products include partially or fully de-brominated benzoates.
Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives of the original compound.
Scientific Research Applications
2,3,5,6-Tetrabromo-4-ethoxycarbonylbenzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of flame retardants, plasticizers, and other industrial chemicals due to its brominated structure.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrabromo-4-ethoxycarbonylbenzoate involves its interaction with specific molecular targets and pathways. The bromine atoms and the ethoxycarbonyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,3,5,6-Tetrabromo-p-xylene: Similar in structure but lacks the ethoxycarbonyl group.
Tetrabromobisphenol A: Another brominated compound with different functional groups and applications.
2,3,5,6-Tetrabromo-1,4-dimethylbenzene: Similar bromination pattern but different substituents.
Uniqueness: 2,3,5,6-Tetrabromo-4-ethoxycarbonylbenzoate is unique due to the presence of both bromine atoms and an ethoxycarbonyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various synthetic and industrial applications.
Properties
Molecular Formula |
C10H5Br4O4- |
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Molecular Weight |
508.76 g/mol |
IUPAC Name |
2,3,5,6-tetrabromo-4-ethoxycarbonylbenzoate |
InChI |
InChI=1S/C10H6Br4O4/c1-2-18-10(17)4-7(13)5(11)3(9(15)16)6(12)8(4)14/h2H2,1H3,(H,15,16)/p-1 |
InChI Key |
OMUHVEKJVPWWEH-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C(=C1Br)Br)C(=O)[O-])Br)Br |
Origin of Product |
United States |
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